molecular formula C19H11BrF3N3O B3480241 1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B3480241
M. Wt: 434.2 g/mol
InChI Key: IISVHUQTGRQHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline” is a complex organic molecule. It contains a pyrazolo[3,4-b]quinoline core, which is a type of nitrogen-containing heterocycle. This core is substituted with various functional groups including an acetyl group, a bromo group, a phenyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]quinoline core is a fused ring system containing two nitrogen atoms. The bromo, phenyl, and trifluoromethyl groups would add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and trifluoromethyl groups could potentially increase its density and boiling point compared to similar compounds without these groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

1-[6-bromo-4-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinolin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF3N3O/c1-10(27)26-18-16(17(25-26)19(21,22)23)15(11-5-3-2-4-6-11)13-9-12(20)7-8-14(13)24-18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISVHUQTGRQHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=NC3=C(C=C(C=C3)Br)C(=C2C(=N1)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
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1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
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1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
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1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
Reactant of Route 6
1-acetyl-6-bromo-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

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